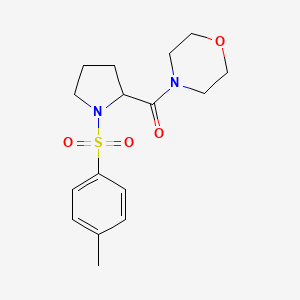
Morpholino(1-tosylpyrrolidin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholino(1-tosylpyrrolidin-2-yl)methanone is a chemical compound used in scientific research. It is a type of oligomer molecule used in molecular biology to modify gene expression . Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .
Synthesis Analysis
Morpholines are generally synthesized from 1,2-amino alcohols and their derivatives . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of Morpholino(1-tosylpyrrolidin-2-yl)methanone contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .Chemical Reactions Analysis
Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols and their derivatives . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Physical And Chemical Properties Analysis
Morpholino is a base due to the presence of the amine. Its conjugate acid is called morpholinium . For example, treating morpholine with hydrochloric acid makes the salt morpholinium chloride . It is a colorless liquid with a weak, ammonia- or fish-like odor .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “Morpholino(1-tosylpyrrolidin-2-yl)methanone,” focusing on six unique applications:
Anticancer Research
Morpholino(1-tosylpyrrolidin-2-yl)methanone has shown potential in anticancer research, particularly as a tubulin polymerization inhibitor. Tubulin is a key component of the cytoskeleton and plays a crucial role in cell division. Inhibiting tubulin polymerization can disrupt mitosis, leading to cell cycle arrest and apoptosis in cancer cells . This compound has been evaluated against various cancer cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancers, demonstrating significant anticancer activity .
Gene Expression Regulation
This compound is also used in the development of morpholino oligomers, which are synthetic molecules designed to modify gene expression. Morpholino oligomers can block the translation of specific mRNA sequences, thereby regulating gene expression. This application is particularly useful in developmental biology and genetic research, where precise control over gene expression is required .
Antiviral Agents
Research has indicated that derivatives of morpholino compounds can exhibit antiviral properties. These compounds can inhibit the replication of various viruses by interfering with viral RNA or DNA synthesis. This makes them potential candidates for the development of antiviral drugs targeting diseases such as influenza and other viral infections .
Antimicrobial Activity
Morpholino derivatives have been explored for their antimicrobial properties. They can act against a broad spectrum of bacterial and fungal pathogens by disrupting cell membrane integrity or inhibiting essential enzymes. This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance .
Anti-inflammatory Agents
The anti-inflammatory potential of morpholino compounds has been investigated in various studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This application is valuable in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Agents
Morpholino(1-tosylpyrrolidin-2-yl)methanone and its derivatives have shown promise as neuroprotective agents. They can protect neurons from oxidative stress and apoptosis, which are common features of neurodegenerative diseases like Alzheimer’s and Parkinson’s. This application is significant for developing therapeutic strategies to prevent or slow down the progression of these diseases .
Mechanism of Action
Target of Action
Morpholino(1-tosylpyrrolidin-2-yl)methanone is a novel compound that has been synthesized for its potential biological properties Similar morpholine derivatives have been found to inhibit tubulin polymerization, suggesting that tubulin could be a potential target .
Mode of Action
It is known that morpholine derivatives can interact with their targets, such as tubulin, and inhibit their function . This interaction can lead to changes in the cellular processes that these targets are involved in.
Biochemical Pathways
If tubulin is indeed a target, the compound could affect the microtubule dynamics and cell division processes .
Result of Action
If the compound does inhibit tubulin polymerization, it could potentially lead to cell cycle arrest and apoptosis .
Safety and Hazards
Future Directions
Morpholinos are used as research tools for reverse genetics by knocking down gene function . They are in development as pharmaceutical therapeutics targeted against pathogenic organisms such as bacteria or viruses and genetic diseases . They have been applied to studies in several model organisms, including mice, zebrafish, frogs, and sea urchins .
properties
IUPAC Name |
[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-13-4-6-14(7-5-13)23(20,21)18-8-2-3-15(18)16(19)17-9-11-22-12-10-17/h4-7,15H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALZCZBOOSXIST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

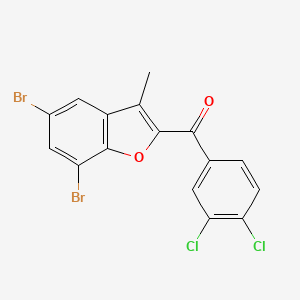
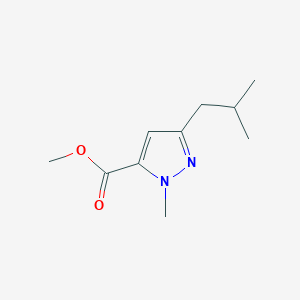
![[2-(2,4-Difluoroanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2628890.png)
![3-(2-oxo-2-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2628893.png)
![1-cinnamyl-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2628894.png)
![2-(5-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2628895.png)
![2-[(2-amino-5-chloro-6-methyl-4-pyrimidinyl)sulfanyl]-N-methylacetamide](/img/structure/B2628896.png)
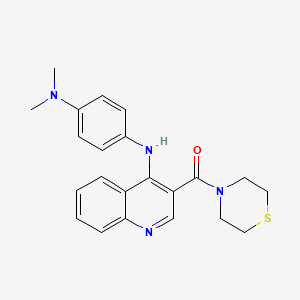
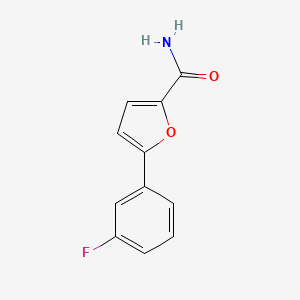


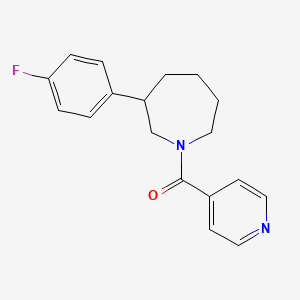
![[4-(4-Chloro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid](/img/structure/B2628907.png)
![methyl 2-amino-4-(4-chlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2628909.png)